5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with bis(2-chloroethyl)amine . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform . One common method involves dissolving bis(2-chloroethyl)amine in chloroform and reacting it with uracil derivatives at low temperatures to form the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Alkylation: As a nitrogen mustard, it can alkylate DNA and other nucleophiles.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with DNA result in the formation of DNA adducts, which can lead to cross-linking and inhibition of DNA replication .
Scientific Research Applications
Chemistry
In chemistry, 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione is used as a reagent for studying alkylation reactions and the mechanisms of DNA damage .
Biology
In biological research, this compound is used to study the effects of DNA alkylation on cellular processes. It serves as a model compound for understanding the mechanisms of action of nitrogen mustards .
Medicine
Medically, this compound has been investigated for its potential use as an antineoplastic agent. Its ability to alkylate DNA makes it a candidate for cancer treatment, although its toxicity and side effects are significant concerns .
Industry
In industry, this compound may be used in the synthesis of other chemicals and pharmaceuticals. Its alkylating properties make it useful for modifying various substrates .
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione involves the formation of aziridinium ions through intramolecular displacement of chloride ions by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links . This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used as a chemotherapeutic agent.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Bendamustine: A newer nitrogen mustard with applications in treating various cancers.
Uniqueness
5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione is unique due to its specific structure and the presence of the uracil moiety, which may confer different biological properties compared to other nitrogen mustards . Its specific alkylation pattern and the resulting DNA damage profile can differ from other compounds in this class, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15Cl2N3O2 |
---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h6-7H,2-5H2,1H3,(H2,12,13,15,16) |
InChI Key |
XOWHMKWZFWUNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.